molecular formula C20H23ClN4O3S B2904338 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride CAS No. 1215601-79-8

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride

Cat. No.: B2904338
CAS No.: 1215601-79-8
M. Wt: 434.94
InChI Key: NNOKBMMXVXUBKU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride is a chemical compound supplied for research purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Suppliers of this compound include specialized pharmaceutical and chemical companies such as Changzhou Sing Pharmaceutical Co., Ltd., which focuses on the research, development, and production of health products and chemical entities . The structural core of this molecule includes a benzo[d]thiazole group, a scaffold that is present in various compounds with known biological activity . For instance, certain benzothiazole-derived compounds are investigated for their anthelmintic properties, with some studies suggesting activity related to glutamate-gated chloride channels . Researchers are exploring this and related molecular structures for their potential research value in various fields. The specific mechanism of action, pharmacological properties, and full spectrum of research applications for this exact compound require further investigation by qualified researchers. Handling should be performed by trained personnel in a controlled laboratory setting, in accordance with all applicable safety regulations. Please refer to the safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S.ClH/c1-13-11-14(2)18-16(12-13)21-20(28-18)23(10-9-22(3)4)19(25)15-7-5-6-8-17(15)24(26)27;/h5-8,11-12H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOKBMMXVXUBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3[N+](=O)[O-])C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and implications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23ClN4O3S, with a molecular weight of approximately 434.9 g/mol. The compound features a benzo[d]thiazole moiety, a nitro group, and a dimethylaminoethyl side chain, which contribute to its chemical properties and biological activities.

PropertyValue
Molecular FormulaC20H23ClN4O3S
Molecular Weight434.9 g/mol
CAS Number1215601-79-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d]thiazole ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the dimethylaminoethyl group : Involves alkylation of the benzo[d]thiazole ring with a dimethylaminoethyl halide.
  • Formation of the nitrobenzamide moiety : Final acylation step using nitrobenzoyl chloride.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer therapy and anti-inflammatory effects.

Anticancer Activity

Research has demonstrated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, in vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).

  • Cell Viability Assays : MTT assays revealed that at concentrations of 1, 2, and 4 μM, the compound significantly reduced cell viability and induced apoptosis in these cancer cell lines.
  • Mechanistic Insights : Flow cytometry analysis indicated that the compound causes cell cycle arrest at the G0/G1 phase. Western blot analysis confirmed downregulation of key signaling pathways associated with cell survival, including AKT and ERK pathways.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties:

  • Cytokine Inhibition : Studies utilizing RAW264.7 mouse monocyte macrophages demonstrated that treatment with this compound significantly decreased the levels of inflammatory cytokines IL-6 and TNF-α.
  • Wound Healing Assays : Scratch wound healing assays indicated that the compound inhibits cell migration, further supporting its potential as an anti-inflammatory agent.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by researchers evaluated a series of benzothiazole derivatives for their anticancer activity. Among them, this compound was highlighted for its potent inhibition of A431 and A549 cell lines, showcasing its potential as a lead candidate for further drug development .
  • Inflammatory Response Modulation : Another investigation assessed the impact of this compound on inflammatory responses in vitro. Results indicated a significant reduction in pro-inflammatory cytokines following treatment with varying concentrations of the compound .

Scientific Research Applications

Anticancer Research Applications

1. Cytotoxicity Studies

Research indicates that N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride exhibits significant cytotoxic effects against various human cancer cell lines. The thiazole ring in its structure is crucial for its biological potency; modifications to this ring can significantly alter the compound's efficacy against cancer cells.

2. Mechanism of Action

The mechanism of action involves interactions with specific cellular targets, including proteins related to apoptosis and cell cycle regulation. Molecular docking studies suggest that the compound binds preferentially to certain proteins within cancer cells, potentially inhibiting their function and leading to cell death.

3. Case Studies

Several case studies have documented the compound's effectiveness against specific cancer types:

  • Breast Cancer : In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways.
  • Lung Cancer : Research has demonstrated that it inhibits cell proliferation in lung cancer cells through cell cycle arrest mechanisms.

Interaction Studies

Interaction studies have revealed that this compound interacts with various biological macromolecules:

  • Protein Binding : The compound has been shown to bind to proteins involved in oncogenic pathways, indicating potential for targeted therapy.
  • Inhibitory Effects : It exhibits inhibitory effects on specific enzymes involved in tumor progression, making it a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not explicitly provided* ~470 (estimated) 5,7-dimethylbenzo[d]thiazole, 2-nitrobenzamide, dimethylaminoethyl, HCl Nitro group for electron withdrawal; hydrochloride enhances solubility
4-(Dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide HCl C₂₃H₂₉ClN₄O₂S 477.02 4-(dimethylamino)benzamide (vs. 2-nitro) Electron-donating dimethylamino group; altered electronic profile
N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide HCl C₁₉H₂₆ClN₅OS 408.0 Pyrazole carboxamide, diethylaminoethyl, 6-methylbenzo[d]thiazole Pyrazole core may enhance metabolic stability; diethylamino increases lipophilicity
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide HCl C₂₆H₃₅ClN₄O₄S₂ 567.2 Sulfonyl-piperidine substituent, ethoxybenzo[d]thiazole Sulfonyl group enhances polarity; piperidine may improve CNS penetration
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 274.67 Chlorothiazole, difluorobenzamide Fluorine atoms increase electronegativity; simpler structure for oral absorption

*Molecular formula of the target compound can be inferred as C₂₁H₂₄ClN₅O₃S (calculated from structural components).

Functional Group Impact on Activity

  • Dimethylaminoethyl Side Chain: Enhances water solubility via protonation (as HCl salt) and may facilitate interactions with cationic binding pockets in biological targets .
  • Sulfonyl and Piperidine Groups () : Increase molecular weight and polarity, possibly extending half-life but reducing blood-brain barrier permeability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility over non-ionic analogs (e.g., ’s pyrazole derivative).
  • Lipophilicity: The dimethylaminoethyl chain balances hydrophilicity, whereas the 5,7-dimethylbenzo[d]thiazole and nitrobenzamide contribute to moderate lipophilicity, aiding membrane penetration.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound, and what analytical techniques validate its purity?

  • Methodology :

  • The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Optimize yields by adjusting reaction parameters (e.g., temperature: 60–80°C, solvent: dimethylformamide or dichloromethane, catalyst: triethylamine) .
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) and NMR spectroscopy (integration of proton signals to confirm structural integrity) .

Q. What are the critical stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Assess hydrolytic stability by incubating the compound in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and LC-MS (detection of breakdown products) .
  • Store lyophilized samples at –20°C in inert atmospheres to minimize nitro group reduction or thiazole ring oxidation .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound’s structural and functional properties?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm dimethylaminoethyl, nitrobenzamide, and benzo[d]thiazol substituents. Key signals include δ ~2.2–2.5 ppm (N(CH3)2) and δ ~8.1–8.3 ppm (nitrobenzene protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodology :

  • Perform dose-response curves under standardized conditions (e.g., cell line consistency, serum-free media) to minimize variability. Use statistical meta-analysis to compare IC50 values from disparate studies .
  • Investigate off-target interactions via kinase profiling panels or proteomic screening to identify confounding targets .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in cellular models?

  • Methodology :

  • Employ RNA-seq or CRISPR-Cas9 knockout screens to identify pathways affected by the compound.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to suspected targets (e.g., PFOR enzyme homologs) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodology :

  • Synthesize analogs with modifications to the nitrobenzamide (e.g., replacing –NO2 with –CN) or dimethylaminoethyl group (e.g., varying alkyl chain length).
  • Evaluate changes in activity using in vitro enzyme inhibition assays (e.g., IC50 shifts) and molecular docking to predict binding mode alterations .

Q. What pharmacokinetic parameters should be prioritized to improve this compound’s bioavailability?

  • Methodology :

  • Measure logP (octanol-water partition coefficient) to assess lipophilicity. Aim for logP 2–3 to balance membrane permeability and solubility .
  • Optimize aqueous solubility via co-solvent systems (e.g., PEG-400) or salt formation (e.g., hydrochloride salt, as in the parent compound) .

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